molecular formula C16H13NO2 B3062880 2-(4-Aminophenyl)-6-methyl-4H-chromen-4-one CAS No. 468060-73-3

2-(4-Aminophenyl)-6-methyl-4H-chromen-4-one

Cat. No.: B3062880
CAS No.: 468060-73-3
M. Wt: 251.28 g/mol
InChI Key: BCMMIAHCWHQZDZ-UHFFFAOYSA-N
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Description

2-(4-Aminophenyl)-6-methyl-4H-chromen-4-one is a chemical compound that belongs to the class of chromen-4-one derivatives. These compounds are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications. The structure of this compound consists of a chromen-4-one core with an amino group at the 4-position of the phenyl ring and a methyl group at the 6-position of the chromen ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Aminophenyl)-6-methyl-4H-chromen-4-one typically involves the condensation of 4-aminophenyl ketone with a suitable aldehyde under acidic or basic conditions. One common method involves the use of a Claisen-Schmidt condensation reaction, where 4-aminophenyl ketone is reacted with 6-methyl-4H-chromen-4-one in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and desired purity of the final product. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(4-Aminophenyl)-6-methyl-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonyl group in the chromen-4-one core can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of this compound.

    Reduction: Alcohol derivatives of the chromen-4-one core.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and bacterial infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Aminophenyl)-6-methyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival. The compound may also induce apoptosis (programmed cell death) in cancer cells by activating pro-apoptotic proteins and inhibiting anti-apoptotic proteins.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Aminophenyl)benzothiazole: Known for its antimicrobial and anticancer properties.

    2-(4-Aminophenyl)benzoxazole: Studied for its potential as an antimicrobial agent.

    2-(4-Aminophenyl)benzimidazole: Investigated for its anticancer and antimicrobial activities.

Uniqueness

2-(4-Aminophenyl)-6-methyl-4H-chromen-4-one is unique due to its chromen-4-one core structure, which imparts distinct chemical and biological properties

Properties

CAS No.

468060-73-3

Molecular Formula

C16H13NO2

Molecular Weight

251.28 g/mol

IUPAC Name

2-(4-aminophenyl)-6-methylchromen-4-one

InChI

InChI=1S/C16H13NO2/c1-10-2-7-15-13(8-10)14(18)9-16(19-15)11-3-5-12(17)6-4-11/h2-9H,17H2,1H3

InChI Key

BCMMIAHCWHQZDZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=CC2=O)C3=CC=C(C=C3)N

Origin of Product

United States

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